molecular formula C18H18F3N3O3 B2919876 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 2034430-51-6

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2919876
CAS No.: 2034430-51-6
M. Wt: 381.355
InChI Key: NAGCADZAANVKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acetamide derivative featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position and an ethyl linker to the acetamide moiety. The phenoxy group at the 2-position of the acetamide is further substituted with a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c19-18(20,21)13-2-1-3-14(10-13)27-11-16(25)22-8-9-24-17(26)7-6-15(23-24)12-4-5-12/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGCADZAANVKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Ring: : The initial step involves synthesizing the pyridazinone core. Cyclopropyl ketone reacts with hydrazine to form the cyclopropyl hydrazine intermediate, which then undergoes cyclization in the presence of an oxidizing agent to yield the 3-cyclopropyl-6-oxopyridazinone.

  • Alkylation of the Pyridazinone: : The next step involves the alkylation of the pyridazinone with 2-bromoethylamine, forming the desired ethyl-pyridazinone derivative.

  • Coupling with 3-(Trifluoromethyl)phenoxyacetic Acid: : The final step is the coupling of the ethyl-pyridazinone derivative with 3-(trifluoromethyl)phenoxyacetic acid. This step typically employs a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) under mild conditions, yielding this compound.

Industrial Production Methods: : Industrial production would likely involve optimization of the above synthetic route to enhance yield and purity. Key considerations include reaction scalability, solvent choice, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo various types of chemical reactions:

  • Oxidation: : The pyridazinone ring may undergo oxidation under strong oxidizing conditions, potentially forming N-oxide derivatives.

  • Reduction: : Reducing agents can potentially reduce the carbonyl group in the pyridazinone ring, affecting the overall reactivity of the compound.

  • Substitution: : The trifluoromethyl group and the ether linkage in the phenoxyacetamide moiety make the compound susceptible to nucleophilic substitution reactions, particularly under strong basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.

  • Reduction: : Sodium borohydride (NaBH₄) in methanol.

  • Substitution: : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

  • Oxidation and reduction of the pyridazinone ring will yield N-oxide and reduced derivatives, respectively. Nucleophilic substitution can replace the trifluoromethyl group or ether oxygen with other functional groups, depending on the conditions and reagents used.

Scientific Research Applications

Chemistry

  • The compound's unique structure can be used to study reaction mechanisms and the behavior of fluorinated aromatic systems.

  • It can act as a synthetic intermediate in the preparation of more complex molecules.

Biology and Medicine

  • Potential use as a lead compound in drug discovery due to its structural similarity to bioactive molecules.

  • The compound can be studied for its interactions with biological targets like enzymes or receptors.

Industry

  • It may also serve as a reference compound in quality control and analytical chemistry.

Mechanism of Action

The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exerts its effects can involve several molecular targets:

  • Enzymes: : It could inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.

  • Receptors: : The compound might interact with cell surface or intracellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Benzothiazole Cores (EP 3 348 550A1)

Several benzothiazole-based acetamides share structural similarities with the target compound, particularly in the acetamide backbone and trifluoromethyl substitution:

Compound Name Core Structure Key Substituents Yield (%) Biological Notes
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) Benzothiazole 3-CF₃ phenoxy 19 Lower yield due to steric hindrance during synthesis
N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (11) Benzothiazole 3,4,5-Trimethoxy N/A Enhanced solubility but reduced metabolic stability
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (12) Benzothiazole Unsubstituted phenyl N/A Moderate CYP inhibition observed in preliminary assays

Key Differences :

  • The pyridazinone core in the target compound replaces the benzothiazole ring, altering electronic properties and binding affinities.
  • The cyclopropyl group on pyridazinone may reduce metabolic oxidation compared to benzothiazole’s sulfur atom, which is prone to oxidative degradation .

Pyridazinone Derivatives with Varied Substituents

A structurally related pyridazinone analog, 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (CAS: 1246073-22-2), shares the pyridazinone core but differs in substituents:

  • Trifluorophenyl Acetamide : The 3,4,5-trifluorophenyl moiety enhances electron-withdrawing effects, which may influence receptor binding kinetics .

Adenosine Receptor Antagonists with Acetamide Moieties

Compounds such as N-(2-(pyrrolidin-1-yl)ethyl)acetamide (36) and N-(3-(diethylamino)propyl)acetamide (27) () feature acetamide linkers but incorporate purine or xanthine cores:

  • Potency: Compound 36 demonstrated superior metabolic stability (t₁/₂ > 2 h) compared to 27, which showed CYP450 inhibition. This highlights the importance of the pyridazinone core in the target compound for avoiding CYP interactions .

Naphthyridine-Based Acetamides (Goxalapladib)

Goxalapladib (CAS: 412950-27-7) contains a 1,8-naphthyridine core and a trifluoromethyl biphenyl group:

  • Therapeutic Use: Developed for atherosclerosis, its naphthyridine core facilitates π-π stacking interactions absent in the target compound’s pyridazinone .
  • Structural Complexity: The extended aromatic system in Goxalapladib increases molecular weight (718.80 g/mol vs.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core, which is known for various biological activities. Its structure includes cyclopropyl and trifluoromethyl substituents, contributing to its unique pharmacological profile. The molecular formula is C17H18F3N3O3C_{17}H_{18}F_3N_3O_3, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms.

Molecular Targets:

  • Enzymatic Activity: The compound primarily targets enzymes involved in inflammation and cell proliferation. It has been shown to inhibit cyclooxygenase (COX) enzymes and modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

Cellular Pathways:

  • Apoptosis Induction: Studies indicate that this compound induces G1 cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an antitumor agent.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Activity Induces apoptosis in cancer cells and inhibits tumor growth in vivo.
Anti-inflammatory Modulates inflammatory pathways through COX inhibition .
Cell Cycle Regulation Causes G1 phase arrest, preventing further cell division.

Case Studies

  • Antitumor Efficacy in Animal Models:
    • A study demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
  • Inflammation Models:
    • In models of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Research Findings

Recent research highlights the diverse applications of this compound:

  • In vitro Studies: Various cell lines have been tested to evaluate the cytotoxic effects of the compound. Results showed significant inhibition of proliferation in several cancer types.
  • In vivo Studies: Animal studies have confirmed the antitumor effects observed in vitro, with dosages leading to significant tumor regression without notable toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.